3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
Description
3,4-Difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide is a benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at position 2 and a 3,4-difluorobenzamide moiety at position 5. Its molecular formula is C23H24F2N2O2 (molecular weight: 410.45 g/mol).
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-8-7-13-3-5-16(9-15(13)11-24)23-19(25)14-4-6-17(21)18(22)10-14/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVPFPAZTAWUBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of 3,4-difluoro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide with structurally related benzamide derivatives and isoquinoline-containing analogs.
Key Structural and Functional Differences
In contrast, flutolanil incorporates a trifluoromethyl group at position 2 of the benzamide, which improves lipophilicity and antifungal activity .
Tetrahydroisoquinoline Modifications: The 2-methylpropanoyl group on the tetrahydroisoquinoline scaffold distinguishes the target compound from analogs like V017-7314, which has a benzoyl substituent. This difference may influence steric interactions in biological targets .
Biological Applications: While mepronil and flutolanil are commercial fungicides, the target compound and its analogs (e.g., BF15062, V017-7314) lack registered pesticidal uses, suggesting they are experimental molecules under investigation for novel bioactivities .
Research Findings on Analogous Compounds
- Synthetic Routes : Hydrazinecarbothioamide intermediates (e.g., compounds 4–6 in ) are critical for synthesizing triazole derivatives but are structurally distinct from the target benzamide. These pathways highlight the versatility of amide coupling in heterocyclic chemistry .
- Spectroscopic Characterization : IR and NMR data () confirm that substituents like fluorine or methoxy groups significantly alter absorption bands (e.g., C=O stretches at ~1660–1680 cm⁻¹, C-F vibrations at ~1240–1255 cm⁻¹), aiding in structural validation .
Limitations and Gaps in Data
- No direct biological data (e.g., IC₅₀, toxicity) are available for the target compound, limiting functional comparisons.
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